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### Compound of Interest

Compound Name: 2-Bromo-1-(2,6-dichlorophenyl)ethanone

CAS No.: 81547-72-0

Cat. No.: B1273299

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## Abstract

This technical guide provides a comprehensive analysis of **2-Bromo-1-(2,6-dichlorophenyl)ethanone**, a halogenated acetophenone derivative of significant utility in synthetic organic chemistry. Its structural features—a sterically hindered dichlorophenyl ring and a highly reactive  $\alpha$ -bromo ketone moiety—make it a valuable, albeit challenging, intermediate for the synthesis of complex molecular architectures. This document delves into its core physicochemical properties, outlines detailed synthetic protocols, explores its chemical reactivity from a mechanistic standpoint, and discusses its applications in the development of novel compounds. Safety and handling protocols are also detailed to ensure its effective and safe utilization by researchers, scientists, and drug development professionals.

## Introduction and Strategic Importance

**2-Bromo-1-(2,6-dichlorophenyl)ethanone**, also known by synonyms such as 2-Bromo-2',6'-dichloroacetophenone, is a specialized chemical intermediate.<sup>[1]</sup> Its primary value lies in its

function as a synthon, or a molecular building block, for constructing more elaborate organic compounds. The molecule's architecture is defined by two key regions:

- **The 2,6-Dichlorophenyl Group:** The two chlorine atoms in the ortho positions to the ethanone bridge provide significant steric hindrance. This feature can be strategically exploited to direct the regioselectivity of subsequent reactions and to influence the final conformation of the target molecule. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring and the adjacent carbonyl group.
- **The  $\alpha$ -Bromo Ketone Moiety:** This functional group is the molecule's reactive center. The carbon atom alpha to the carbonyl is rendered highly electrophilic due to the inductive effects of both the carbonyl oxygen and the adjacent bromine atom. The bromide ion is an excellent leaving group, making this site exceptionally susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its utility in synthetic chemistry.<sup>[2]</sup>

This guide will provide the technical insights necessary for chemists to leverage these properties in synthetic design and execution.

## Core Physicochemical Properties

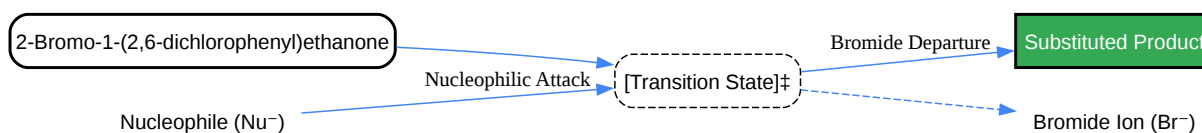
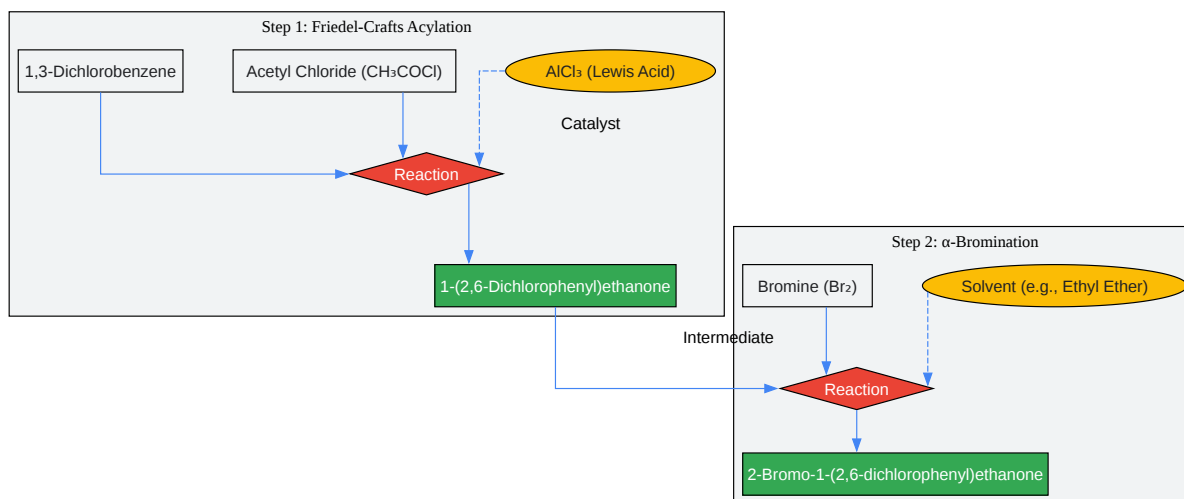
A thorough understanding of the fundamental properties of **2-Bromo-1-(2,6-dichlorophenyl)ethanone** is critical for its proper handling, storage, and application in experimental design. The key data are summarized below.

Property	Value	Source(s)
IUPAC Name	2-bromo-1-(2,6-dichlorophenyl)ethanone	[1]
CAS Number	81547-72-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrCl <sub>2</sub> O	[1]
Molecular Weight	267.93 g/mol	[1]
Monoisotopic Mass	265.89008 Da	[1]
Appearance	Solid (Typical)	
Storage Temperature	0-8 °C, under inert atmosphere	[3][4]
SMILES	<chem>C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl</chem>	[1]
InChIKey	TWZKNPCXINHGGZ-UHFFFAOYSA-N	[1]

## Synthesis Pathway and Experimental Protocol

The synthesis of **2-Bromo-1-(2,6-dichlorophenyl)ethanone** is typically achieved via a two-step process starting from 1,3-dichlorobenzene. The overall workflow involves an initial Friedel-Crafts acylation followed by a selective  $\alpha$ -bromination.

## Diagram of Synthesis Workflow



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## Sources

- 1. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C<sub>8</sub>H<sub>5</sub>BrCl<sub>2</sub>O | CID 2756908 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [[achemblock.com](https://www.achemblock.com)]
- 4. 81547-72-0|2-Bromo-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
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